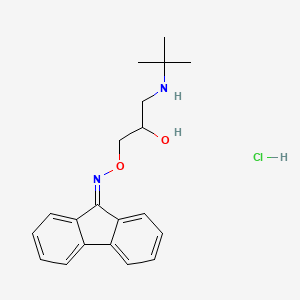
Hexafluorethan
Übersicht
Beschreibung
Hexafluoroethane, also known as carbon hexafluoride, is a perfluorocarbon compound with the chemical formula C₂F₆. It is a colorless, odorless, non-flammable gas that is negligibly soluble in water and slightly soluble in methanol. Hexafluoroethane is known for its stability and is an extremely potent and long-lived greenhouse gas .
Wissenschaftliche Forschungsanwendungen
Hexafluoroethane has a wide range of applications in scientific research and industry:
Semiconductor Manufacturing: It is used as a versatile etchant for selective etching of metal silicides and oxides versus their metal substrates, as well as for etching silicon dioxide over silicon.
Refrigerants: Together with trifluoromethane, hexafluoroethane is used in refrigerants R508A and R508B.
Medical Applications: It is used as a tamponade to assist in retinal reattachment following vitreoretinal surgery.
Textile Industry: Hexafluoroethane plasma treatment is used to impart superhydrophobicity and improve the abrasion resistance of wool fabrics.
Wirkmechanismus
Hexafluoroethane (C2F6), also known as perfluoroethane, is a perfluorocarbon counterpart to the hydrocarbon ethane . It is a colorless, odorless gas that is negligibly soluble in water and slightly soluble in methanol .
Target of Action
Hexafluoroethane is primarily used in the semiconductor manufacturing industry as an etchant . Its primary targets are metal silicides, oxides, and silicon dioxide . It is used for selective etching of these materials versus their metal substrates .
Mode of Action
Hexafluoroethane is chemically inert in many situations . This is due to the high energy of C−F bonds, which makes hexafluoroethane nearly inert .
Biochemical Pathways
Instead, it physically interacts with the surface of the target materials, leading to their etching .
Pharmacokinetics
Its physical properties, such as its low solubility in water , suggest that it would have low bioavailability if introduced into a biological system.
Result of Action
The primary result of hexafluoroethane’s action is the etching of target materials in semiconductor manufacturing . This allows for the creation of intricate patterns and structures on the surface of semiconductors .
Action Environment
The action of hexafluoroethane can be influenced by environmental factors. For example, its etching efficiency may be affected by temperature and pressure . Additionally, hexafluoroethane is a potent and long-lived greenhouse gas , so its use and release into the environment have implications for climate change .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexafluoroethane can be synthesized through various methods. One common method involves the gas-phase reaction between chloropentafluoroethane and hydrogen fluoride in the presence of a chromium-based catalyst. This reaction is carried out under specific conditions to ensure high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, hexafluoroethane is often produced using a two-stage separation and purification process. This method simplifies the conventional technological process, saves equipment investment, and improves production efficiency. The purity of the final product can reach more than 99.99% .
Analyse Chemischer Reaktionen
Hexafluoroethane is relatively inert due to the high energy of its carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: Hexafluoroethane can be oxidized to form carbon tetrafluoride and other fluorinated compounds.
Substitution: In the presence of bromine, hexafluoroethane can undergo substitution reactions to form compounds like carbon tetrabromide.
Common reagents used in these reactions include fluorine gas and bromine. The major products formed from these reactions are typically other fluorinated compounds.
Vergleich Mit ähnlichen Verbindungen
Hexafluoroethane is unique among perfluorocarbons due to its specific chemical structure and properties. Similar compounds include:
Trifluoromethane (CHF₃): Used in refrigerants and as a precursor for other fluorinated compounds.
Carbon Tetrafluoride (CF₄): Used in semiconductor manufacturing and as a refrigerant.
Octafluoropropane (C₃F₈): Used in medical applications and as a refrigerant.
Hexafluoroethane stands out due to its specific applications in semiconductor manufacturing and its use as a tamponade in medical procedures.
Eigenschaften
IUPAC Name |
1,1,1,2,2,2-hexafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIYKQLTONQJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6 | |
| Record name | HEXAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60720-23-2 | |
| Record name | Ethane, 1,1,1,2,2,2-hexafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60720-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2041915 | |
| Record name | Perfluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroethane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless odorless gas; [CAMEO] | |
| Record name | HEXAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8364 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-78.1 °C | |
| Record name | Perfluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7.78 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol, ethyl ether | |
| Record name | Perfluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.590 g/cu cm at -78 °C | |
| Record name | Perfluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.51X10+4 mm Hg at 25 °C /extrapolated/ | |
| Record name | Perfluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
76-16-4 | |
| Record name | HEXAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3568 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VL5Z0IY3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-100.015 °C | |
| Record name | Perfluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexafluoroethane?
A1: Hexafluoroethane, also known as perfluoroethane, has the molecular formula C2F6 and a molecular weight of 138.01 g/mol.
Q2: What spectroscopic techniques have been used to characterize Hexafluoroethane?
A2: Researchers have employed various spectroscopic methods to analyze Hexafluoroethane, including Raman spectroscopy [], infrared spectroscopy [, , , ], and X-ray photoelectron spectroscopy (XPS) [, ]. These techniques provide insights into the vibrational modes, structural properties, and elemental composition of the compound.
Q3: What is known about the phase transitions of Hexafluoroethane at low temperatures?
A3: Hexafluoroethane undergoes a phase transition from a high-temperature body-centered-cubic (bcc) phase with orientational disorder to a lower-temperature, more ordered phase. Neutron diffraction and thermal analysis studies pinpoint this transition near 103 K []. This transformation is further corroborated by x-ray studies showing a shift to a monoclinic structure at 6 K []. Notably, this transition involves a significant volume change (ΔV/V = 4.01%), explaining the observed overcooling and overheating of the phases in solid Hexafluoroethane [].
Q4: How is Hexafluoroethane utilized in the semiconductor industry?
A4: Hexafluoroethane serves as a cleaning or etching gas during semiconductor device production [, ]. Its effectiveness stems from its ability to remove unwanted residues and etch specific materials with high precision.
Q5: Can Hexafluoroethane be used to create plasma polymers?
A5: Yes, Hexafluoroethane is a viable monomer for plasma polymerization. Studies demonstrate its use in creating thin films for gas separation [, , , ]. The resulting plasma polymer membranes exhibit varying permeability to oxygen and nitrogen, influenced by the Hexafluoroethane-to-hydrogen feed ratio during plasma polymerization []. Adding hydrogen to the plasma enhances polymerization, potentially by acting as a scavenger for reactive fluorine species [].
Q6: What are the advantages of using Hexafluoroethane in plasma immersion ion cleaning of oxidized steel surfaces?
A6: Compared to argon plasmas, Hexafluoroethane plasmas demonstrate superior oxygen removal from oxidized steel surfaces, primarily through a chemically enhanced sputtering mechanism []. This enhanced cleaning contributes to improved coating adhesion in subsequent vapor deposition processes.
Q7: Have there been any computational studies investigating the interaction of Hexafluoroethane with other molecules?
A7: Yes, computational chemistry techniques like ab initio calculations have been employed to study Hexafluoroethane's interactions with molecules like carbon dioxide []. These studies reveal that the interaction between Hexafluoroethane and carbon dioxide is primarily electrostatic, driven by the attraction between the positively charged carbon atom of CO2 and the negatively charged fluorine atoms of Hexafluoroethane []. This contrasts with the minimal interaction observed between CO2 and hydrocarbons like ethane, highlighting a key difference in the behavior of fluorocarbons and hydrocarbons [].
Q8: What is the environmental concern surrounding Hexafluoroethane?
A8: Hexafluoroethane is a potent greenhouse gas with an extremely long atmospheric lifetime [, ]. This means that emitted Hexafluoroethane persists in the atmosphere for a very long time, contributing to global warming.
Q9: What are the main sources of Hexafluoroethane emissions?
A9: The primary sources of Hexafluoroethane emissions are industrial processes, including aluminum production and semiconductor manufacturing [, ]. Although these industries have implemented mitigation strategies, atmospheric measurements indicate continued growth in Hexafluoroethane concentrations, suggesting a need for further emission reduction efforts [, ].
Q10: Are there any ongoing efforts to monitor and mitigate the environmental impact of Hexafluoroethane?
A10: Yes, researchers are actively monitoring atmospheric levels of Hexafluoroethane globally using networks like the Advanced Global Atmospheric Gases Experiment (AGAGE) [, ]. This data is crucial for understanding emission trends and developing effective mitigation strategies.
Q11: What alternatives to Hexafluoroethane are being explored in various applications?
A11: Due to its environmental impact, researchers and industries are actively seeking alternatives to Hexafluoroethane. This includes exploring alternative cleaning and etching gases in semiconductor manufacturing and developing new materials and processes that minimize or eliminate the need for Hexafluoroethane.
Q12: How is the purity of Hexafluoroethane assessed for its use in electronics manufacturing?
A12: Fourier transform infrared spectrometry is a crucial analytical technique for determining the concentration of impurities like hydrogen chloride in high-purity Hexafluoroethane used in the electronics industry []. This method ensures the gas meets the stringent purity requirements of this sector.
Q13: What methods are used to prepare and verify the accuracy of gas reference materials containing Hexafluoroethane?
A13: Gas reference materials of Hexafluoroethane in sulfur hexafluoride are prepared with meticulous control over their composition []. Their accuracy is rigorously verified, achieving a relative uncertainty of 1.5% (k=2) over a year of inspection, demonstrating the reliability of these reference materials for analytical purposes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















